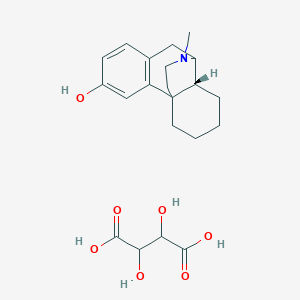

Dextrorphan D-tartrate

Description

Structure

2D Structure

Properties

Molecular Formula |

C21H29NO7 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;(10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16?,17?;/m0./s1 |

InChI Key |

RWTWIZDKEIWLKQ-UQHHGKDMSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CCC23CCCC[C@H]2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dextrorphan D Tartrate

Stereoselective Synthesis Pathways

The synthesis of dextrorphan (B195859), a molecule with a specific three-dimensional arrangement, requires stereoselective methods to ensure the desired therapeutic effect.

Utilization of Tartaric Acid for Chiral Separation of Isomers

A key step in producing pure dextrorphan is the separation of its optical isomers. Tartaric acid, a chiral molecule itself, is instrumental in this process. wikipedia.orglibretexts.org The separation of a racemic mixture of hydroxy-N-methylmorphinan is achieved using D-tartaric acid. wikipedia.orgchemicalbook.com This process, known as resolution, allows for the isolation of the desired (+)-isomer, which is then used to produce dextrorphan. wikipedia.org This method of using a chiral resolving agent like tartaric acid is a well-established technique in organic chemistry for separating enantiomers. libretexts.orgjapsonline.comgoogle.com The differing physical properties of the diastereomeric salts formed between the racemic base and the chiral acid, such as solubility, enable their separation through methods like crystallization. libretexts.org

Traditional Synthetic Routes and Improvements

The traditional synthesis of dextromethorphan (B48470), and by extension dextrorphan, has undergone several improvements to enhance efficiency and reduce costs. One traditional route involves the use of Raney nickel as a reducing agent. google.com However, newer methods have replaced this with potassium borohydride, which significantly lowers production expenses. google.com Another improvement involves the use of R-ibuprofen as a resolving agent for the racemic octahydroisoquinoline intermediate, achieving a high yield and chiral purity. google.com Furthermore, aluminum chloride is now used in place of phosphoric acid for the cyclization step, resulting in milder reaction conditions and easier product purification. google.com The Grewe cyclization is another important reaction in the synthesis of morphinan (B1239233) derivatives like dextrorphan. juniperpublishers.com

Preparation of Dextrorphan Base from Dextrorphan D-tartrate Salt

To obtain the active dextrorphan base from its tartrate salt, a chemical process is employed. The dextrorphan hydrobromide monohydrate salt can be dissolved in a solvent like chloroform, and then a base such as sodium hydroxide (B78521) is added. chemicalbook.comsemanticscholar.org This reaction neutralizes the acidic salt, liberating the dextrorphan free base, which can then be extracted and purified. semanticscholar.org The resulting free base is often an oil that solidifies upon standing. chemicalbook.com

Exploration of this compound in Cocrystal Formation Research

Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. innovareacademics.inresearchgate.net The formation of cocrystals can significantly alter the physicochemical properties of a drug, such as solubility and dissolution rate, without changing its pharmacological activity. impactfactor.orgdigitellinc.com

Supramolecular Synthon Approach in Cocrystal Design

The design of cocrystals often relies on the "supramolecular synthon" approach. innovareacademics.inrsc.org This strategy involves identifying complementary functional groups on the active pharmaceutical ingredient (API) and a coformer that can form robust intermolecular interactions, most commonly hydrogen bonds. innovareacademics.inrsc.org In the case of dextrorphan, which has hydrogen bond donor and acceptor sites, coformers like tartaric acid, which also possesses these features, are suitable candidates for cocrystal formation. impactfactor.org The predictability of these hydrogen bonding patterns is a key aspect of the supramolecular synthon approach. innovareacademics.in

Evaluation of Physicochemical Properties for Research Formulations

The formation of dextrorphan cocrystals with tartaric acid has been shown to improve its physicochemical properties. impactfactor.orgresearchgate.net Studies have demonstrated that cocrystals of dextromethorphan hydrobromide and tartaric acid, prepared by methods such as solvent evaporation, exhibit enhanced solubility compared to the pure drug. researchgate.netimpactfactor.org The characterization of these cocrystals is performed using various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). researchgate.netimpactfactor.orgresearchgate.net FTIR can confirm the formation of new hydrogen bonds, while DSC can show a different melting point for the cocrystal compared to its individual components. impactfactor.orgresearchgate.net PXRD provides evidence of a new crystalline solid phase. researchgate.netimpactfactor.org

The following table summarizes the findings of a study on the solubility of Dextromethorphan HBr and its cocrystals with tartaric acid.

| Formulation | Preparation Method | Molar Ratio (Drug:Coformer) | Solubility (mg/mL) |

| Pure Dextromethorphan HBr | - | - | 0.8 |

| Cocrystal | Co-grinding | 1:1 | >0.8 |

| Cocrystal | Co-grinding | 1:2 | >0.8 |

| Cocrystal | Co-grinding | 1:3 | >0.8 |

| Cocrystal | Liquid Assisted Grinding | 1:1 | >0.8 |

| Cocrystal | Liquid Assisted Grinding | 1:2 | >0.8 |

| Cocrystal | Liquid Assisted Grinding | 1:3 | >0.8 |

| Cocrystal | Solvent Evaporation | 1:1 | >0.8 |

| Cocrystal | Solvent Evaporation | 1:2 | >0.8 |

| Cocrystal | Solvent Evaporation | 1:3 | 1.6 |

| This table is based on data from a study on Dextromethorphan HBr cocrystals with tartaric acid, which demonstrated the highest solubility improvement with the solvent evaporation method at a 1:3 molar ratio. impactfactor.org |

This research highlights the potential of cocrystallization with tartaric acid as a strategy to enhance the formulation of dextrorphan-related compounds for research purposes. impactfactor.orgdigitellinc.com

Solubility Enhancement in Experimental Media

The aqueous solubility of dextrorphan, a key metabolite of dextromethorphan, can be a limiting factor in experimental settings. The formation of the D-tartrate salt is a primary method to enhance its solubility. Dextrorphan itself is sparingly soluble in water, but its salt form, this compound, exhibits improved solubility, which is crucial for its use in various in vitro and in vivo studies.

Cocrystallization with appropriate coformers, such as tartaric acid, has been demonstrated as an effective strategy for enhancing the solubility of structurally related compounds like dextromethorphan hydrobromide. This principle is directly applicable to dextrorphan. The formation of cocrystals introduces new intermolecular interactions, such as hydrogen bonding, which can disrupt the crystal lattice of the parent compound and lead to a more soluble solid form. Studies on dextromethorphan HBr have shown that cocrystals with tartaric acid can significantly increase its aqueous solubility. For instance, the solubility of dextromethorphan HBr was markedly improved when formulated as a cocrystal with tartaric acid, particularly at a 1:3 molar ratio using the solvent evaporation method.

Methodologies for Cocrystal Preparation (e.g., Co-grinding, Liquid-Assisted Grinding, Solvent Evaporation)

Several methodologies have been effectively employed to prepare cocrystals of morphinan derivatives with tartaric acid, which are directly relevant to the preparation of this compound cocrystals. These methods aim to facilitate the molecular interaction and self-assembly of dextrorphan and D-tartaric acid into a new crystalline structure.

Co-grinding: This is a neat (solvent-free) mechanochemical method where dextrorphan and D-tartaric acid are ground together in a specific stoichiometric ratio using a mortar and pestle or a ball mill. The mechanical energy input facilitates the formation of cocrystals by promoting solid-state diffusion and interaction between the two components.

Liquid-Assisted Grinding (LAG): This technique is a variation of co-grinding where a small amount of a solvent is added to the physical mixture during the grinding process. The solvent acts as a catalyst, enhancing molecular mobility and accelerating the cocrystallization process. For the preparation of dextromethorphan HBr-tartaric acid cocrystals, ethanol (B145695) has been used as the assisting liquid.

Solvent Evaporation: This is a common solution-based method for cocrystal preparation. It involves dissolving both dextrorphan and D-tartaric acid in a suitable solvent or a solvent mixture in which both are soluble. The solution is then allowed to evaporate slowly, leading to the simultaneous crystallization of both components into a single cocrystal lattice. Studies on dextromethorphan HBr have shown that the solvent evaporation method, particularly with a 1:3 molar ratio of the drug to tartaric acid, yields cocrystals with significantly enhanced solubility.

The formation of these cocrystals can be confirmed through various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. PXRD patterns of the cocrystal will show unique diffraction peaks that are different from the individual components. DSC thermograms will reveal a new, sharp endothermic peak corresponding to the melting point of the cocrystal, which is different from that of dextrorphan or D-tartaric acid. FTIR spectroscopy can provide evidence of new hydrogen bond formation between the hydroxyl groups of tartaric acid and the functional groups of dextrorphan.

Table 1: Methodologies for Cocrystal Preparation

| Methodology | Description | Key Parameters |

|---|---|---|

| Co-grinding | Solvent-free grinding of dextrorphan and D-tartaric acid. | Stoichiometric ratio, grinding time, and energy. |

| Liquid-Assisted Grinding | Grinding with the addition of a small amount of solvent. | Stoichiometric ratio, solvent type, and volume. |

| Solvent Evaporation | Slow evaporation of a solution containing both components. | Solvent system, concentration, and evaporation rate. |

Design and Synthesis of Dextrorphan Analogs for Structure-Activity Relationship Studies

The pharmacological profile of dextrorphan, particularly its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has prompted the design and synthesis of numerous analogs to explore their structure-activity relationships (SAR). wikipedia.orgglpbio.com These studies aim to develop novel compounds with improved therapeutic properties, such as enhanced potency, selectivity, and metabolic stability, or reduced side effects.

The synthesis of dextrorphan analogs often starts from dextromethorphan or a related morphinan precursor. semanticscholar.orgresearchgate.net Key modifications have been made at several positions of the dextrorphan scaffold, primarily at the 3-hydroxyl group and the 17-methyl group.

Modifications at the 3-Position: The phenolic hydroxyl group at the 3-position is a common site for modification. Etherification of this group has led to the synthesis of various analogs. For example, 3-alkoxy derivatives have been prepared to investigate the impact of the size and nature of the alkoxy group on receptor binding and activity.

Modifications at the 17-Position (N-alkylation): The N-methyl group at position 17 has been replaced with other alkyl or functionalized alkyl groups. nih.gov The synthesis of these N-alkylated derivatives typically involves the N-demethylation of dextromethorphan to yield nordextromethorphan, followed by N-alkylation with an appropriate alkyl halide. semanticscholar.orgresearchgate.net These modifications have been explored to modulate the interaction with various receptors, including nicotinic acetylcholine (B1216132) receptors. nih.gov

Deuterated Analogs: For pharmacokinetic studies, deuterated analogs of dextrorphan have been synthesized. semanticscholar.orgumich.edu For instance, N-CD3-dextrorphan has been prepared to investigate its metabolic fate. The synthesis involves the preparation of N-desmethyl-dextromethorphan, followed by methylation using a deuterated methylating agent like iodomethane-d3. semanticscholar.org

Structure-Activity Relationship Findings: SAR studies have revealed important insights into the structural requirements for the activity of dextrorphan analogs. For example, certain 3-substituted analogs of dextromethorphan have shown potent anticonvulsant activity. The nature of the substituent at the 3-position significantly influences the pharmacological profile.

The design of novel analogs also focuses on improving metabolic stability. For instance, fluoroalkyl analogs of dextromethorphan have been synthesized to circumvent the O-dealkylation that leads to the formation of dextrorphan, which can have undesired psychoactive effects at high doses.

Table 2: Examples of Dextrorphan Analogs and their Investigated Activities

| Analog Type | Modification | Investigated Activity |

|---|---|---|

| 3-Alkoxy Analogs | Etherification of the 3-hydroxyl group. | NMDA receptor antagonism, anticonvulsant activity. |

| N-Alkylated Derivatives | Replacement of the 17-methyl group with other alkyl groups. | Nicotinic acetylcholine receptor inhibition. nih.gov |

| Deuterated Analogs | Introduction of deuterium (B1214612) at specific positions (e.g., N-methyl). | Pharmacokinetic profiling. semanticscholar.org |

| Fluoroalkyl Analogs | Replacement of the 3-methoxy group (in dextromethorphan) with fluoroalkoxy groups. | Improved metabolic stability. |

Preclinical Pharmacokinetics and Metabolism of Dextrorphan D Tartrate

Metabolic Pathways of Dextrorphan (B195859)

The metabolism of dextrorphan is a multi-step process involving several key reactions. These pathways are crucial in determining the duration and intensity of its pharmacological effects. The primary pathways include its formation from dextromethorphan (B48470) via O-demethylation, its further metabolism through N-demethylation, and subsequent Phase II conjugation reactions.

O-Demethylation from Dextromethorphan (Primary Pathway)

The principal metabolic route leading to the formation of dextrorphan is the O-demethylation of its parent compound, dextromethorphan. wikipedia.orgnih.govkarger.comsigmaaldrich.com This reaction, occurring predominantly in the liver, involves the removal of a methyl group from the methoxy (B1213986) moiety of dextromethorphan, resulting in the formation of dextrorphan, which is the 3-hydroxy derivative. wikipedia.org This pathway is considered the major route for dextromethorphan metabolism in individuals who are extensive metabolizers. nih.govkarger.com In fact, O-demethylation of dextromethorphan to dextrorphan accounts for at least 80% of the dextrorphan formed during dextromethorphan metabolism. wikipedia.org The therapeutic activity of dextromethorphan is attributed to both the parent drug and its active metabolite, dextrorphan. wikipedia.org

N-Demethylation to 3-Hydroxymorphinan

Following its formation, dextrorphan can undergo further metabolism through N-demethylation. This process involves the removal of a methyl group from the nitrogen atom of the dextrorphan molecule, leading to the formation of 3-hydroxymorphinan. nih.govkarger.comnih.govricardinis.pttandfonline.comnih.gov This biotransformation is a sequential step in the metabolic cascade of dextromethorphan. nih.govricardinis.pt The formation of 3-hydroxymorphinan can also occur through an alternative pathway involving the N-demethylation of dextromethorphan to 3-methoxymorphinan, which is then O-demethylated to 3-hydroxymorphinan. tandfonline.comnih.gov

Phase II Conjugation: Glucuronidation and Sulfation

After the initial Phase I metabolic reactions (O-demethylation and N-demethylation), dextrorphan and its metabolite, 3-hydroxymorphinan, undergo Phase II conjugation reactions. ricardinis.ptresearchgate.net These reactions, primarily glucuronidation and to a lesser extent sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. ricardinis.ptnih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing the attachment of glucuronic acid to the metabolites. researchgate.neteur.nl Specifically, UGT2B15 has been identified as a key enzyme in the O-glucuronidation of dextrorphan. researchgate.net The resulting glucuronide conjugates, such as dextrorphan-O-glucuronide, are the major urinary excretion products. ricardinis.pttouro.edu While glucuronidation is the predominant conjugation pathway, sulfation also contributes to the elimination of these metabolites. ricardinis.ptnih.gov

Enzymatic Biotransformation

The biotransformation of dextrorphan is orchestrated by a specific group of enzymes, primarily belonging to the cytochrome P450 superfamily. The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, leading to interindividual differences in the metabolism and clearance of dextrorphan.

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP2C9)

Several cytochrome P450 isoenzymes are involved in the metabolism of dextromethorphan and its metabolites. The most critical enzymes are CYP2D6, CYP3A4, and to a lesser extent, CYP2C9. nih.govdrugbank.com CYP2D6 is the primary enzyme responsible for the O-demethylation of dextromethorphan to dextrorphan. wikipedia.orgnih.govdrugbank.comnih.gov CYP3A4 is mainly involved in the N-demethylation of both dextromethorphan and dextrorphan. researchgate.netdrugbank.comgoogle.comgoogle.com CYP2C9 also contributes to the metabolism, although to a lesser extent than CYP2D6 and CYP3A4. nih.govdrugbank.comnih.gov

| Enzyme | Primary Role in Dextrorphan Metabolism |

| CYP2D6 | O-demethylation of dextromethorphan to form dextrorphan (primary pathway). wikipedia.orgnih.govdrugbank.comnih.govwikipedia.org |

| CYP3A4 | N-demethylation of dextrorphan to 3-hydroxymorphinan. researchgate.netdrugbank.comgoogle.comgoogle.com Also involved in the N-demethylation of dextromethorphan. wikipedia.org |

| CYP2C9 | Minor role in the O-demethylation of dextromethorphan to dextrorphan and N-demethylation. researchgate.netnih.govdrugbank.com |

CYP2D6-Mediated O-Demethylation

The O-demethylation of dextromethorphan to dextrorphan is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.orgnih.govdrugbank.comnih.govwikipedia.org This pathway is highly significant as the activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolic phenotypes in the population, such as poor, intermediate, extensive, and ultrarapid metabolizers. wikipedia.org In extensive metabolizers, this pathway is the main route of dextromethorphan metabolism. nih.gov The formation of dextrorphan via CYP2D6 is a high-affinity reaction. nih.gov Due to its primary role, the measurement of dextrorphan formation is often used as a probe to assess in vivo and in vitro CYP2D6 activity. nih.govnih.gov

CYP3A4-Mediated N-Demethylation

The N-demethylation of dextrorphan is a metabolic pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netresearchgate.net This process is an alternative metabolic route to the O-demethylation of the parent compound, dextromethorphan, which is primarily handled by CYP2D6. researchgate.netresearchgate.net In individuals with lower CYP2D6 activity, the metabolic reliance on CYP3A4, for both dextromethorphan and its subsequent metabolite dextrorphan, increases. researchgate.net

Studies utilizing human liver microsomes have been instrumental in elucidating the role of CYP3A4 in dextromethorphan metabolism. nih.govingentaconnect.com While the O-demethylation to dextrorphan is the major pathway in individuals with normal CYP2D6 function, N-demethylation by CYP3A4 becomes more significant in those with impaired CYP2D6 function. researchgate.netingentaconnect.com It has also been noted that enzymes in addition to CYP3A4 and its close relative CYP3A5 may contribute to the N-demethylation of dextromethorphan. nih.gov

In preclinical research, the interplay between CYP2D6 and CYP3A4 activities is a critical factor in determining the pharmacokinetic profile of dextromethorphan and its metabolites. researchgate.netnih.gov Inhibition of CYP3A4 can lead to altered plasma concentrations of dextromethorphan and its downstream products. ingentaconnect.com

Involvement of UDP-Glucuronosyltransferases (e.g., UGT2B15)

Following its formation from dextromethorphan, dextrorphan undergoes rapid and extensive glucuronidation. researchgate.netresearchgate.net This is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a critical role in the detoxification and elimination of various compounds. eur.nlnih.gov The resulting metabolite is dextrorphan-O-glucuronide. researchgate.netbiorxiv.org

Several UGT isoforms are involved in the glucuronidation of dextrorphan, with UGT2B15 being identified as having a significant contribution. researchgate.net Other isoforms, including UGT2B4 and UGT2B7, are also known to participate in this metabolic pathway. researchgate.net In fact, UGTs are the second most prevalent enzyme family involved in the metabolism of small-molecule drugs, after the cytochrome P450s. criver.com

Kinetics of Dextromethorphan-O-Demethylase Activity in Subcellular Fractions (e.g., Rat Brain Microsomal, Mitochondrial)

The enzymatic conversion of dextromethorphan to dextrorphan, a reaction known as O-demethylation, has been studied in various subcellular fractions of the rat brain, including microsomes and mitochondria. chapman.edunih.govresearchgate.net These studies reveal differences in the kinetic properties of the responsible enzyme, which is a member of the cytochrome P450 2D (CYP2D) family in rats. chapman.edunih.gov

Research comparing these subcellular fractions has shown that microsomal CYP2D exhibits high affinity but low capacity for dextromethorphan O-demethylation. chapman.edunih.gov In contrast, mitochondrial CYP2D demonstrates a much lower affinity (approximately 50-fold lower) but a significantly higher capacity (around six-fold higher). chapman.edunih.gov The crude mitochondrial fraction displays kinetic parameters that are intermediate between those of the purified mitochondria and the microsomes. chapman.edunih.gov

Table 1: Michaelis-Menten Kinetic Parameters of Dextromethorphan-O-Demethylase Activity in Rat Brain Microsomes

| Parameter | Value (mean ± SD, n=4) |

| Maximum Velocity (Vmax) | 2.24 ± 0.42 pmol/min/mg |

| Michaelis-Menten Constant (Km) | 282 ± 62 µM |

| Data from a study on the kinetics of dextromethorphan-O-demethylase activity in rat brain microsomes. researchgate.net |

Pharmacokinetic Modeling in Preclinical Systems

Pharmacokinetic modeling is a valuable tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of dextrorphan. Both physiologically based pharmacokinetic (PBPK) modeling and compartmental modeling approaches have been applied in preclinical research. nih.govnih.govnih.gov

PBPK models are mechanistic models that simulate the movement and disposition of a drug in the body based on physiological and biochemical parameters. nih.govnih.govnih.govfrontiersin.org These models divide the body into compartments representing actual organs and tissues, connected by blood flow. nih.gov For dextromethorphan and its metabolites, PBPK models have been developed to predict their pharmacokinetic profiles and to investigate the impact of factors such as genetic polymorphisms in metabolizing enzymes. biorxiv.orgnih.govnih.govfrontiersin.orgresearchgate.net

These models can incorporate in vitro data on enzyme kinetics, such as those for CYP2D6 and CYP3A4, to simulate in vivo outcomes. biorxiv.orgresearchgate.net PBPK models of dextromethorphan often include compartments for the parent drug, dextrorphan, and dextrorphan-O-glucuronide. biorxiv.orgnih.govfrontiersin.orgresearchgate.net They have been successfully used to predict plasma concentrations following different administration routes and to explore the effects of drug-gene interactions. nih.govnih.gov

Compartmental models are more empirical than PBPK models and describe the body as a series of interconnected compartments without direct physiological correlation. nih.gov These models are useful for characterizing the concentration-time profiles of drugs and their metabolites. nih.gov

For dextromethorphan and dextrorphan, compartmental models have been used to analyze pharmacokinetic data from preclinical and clinical studies. uzh.chresearchgate.neties.gov.plnih.gov For instance, a two-compartment model has been used to describe the pharmacokinetics of dextromethorphan, while a one-compartment model has been found suitable for dextrorphan. researchgate.netnih.gov A five-compartment model has also been employed to simultaneously describe the plasma and urine concentrations of both dextromethorphan and dextrorphan. uzh.chnih.gov These models allow for the estimation of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. uzh.chies.gov.plnih.gov

Influence of Enzyme Polymorphisms on Dextrorphan Metabolism in Research Models

Genetic polymorphisms in the enzymes that metabolize dextromethorphan and dextrorphan can significantly impact their pharmacokinetic profiles. nih.govbiorxiv.orgfrontiersin.org The most well-studied of these is the polymorphism of the CYP2D6 gene, which is the primary enzyme responsible for the O-demethylation of dextromethorphan to dextrorphan. nih.govresearchgate.netpnas.org

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor metabolizers (PMs) with little to no enzyme activity to extensive metabolizers (EMs) and ultrarapid metabolizers (UMs) with high enzyme activity. nih.govbiorxiv.org In PMs, the formation of dextrorphan is significantly reduced, leading to higher plasma concentrations of the parent drug, dextromethorphan. nih.gov Conversely, in EMs, dextromethorphan is rapidly converted to dextrorphan. nih.gov

The activity levels of different CYP2D6 alleles have been quantified. For example, the clearance attributable to the CYP2D61 allele (a normal function allele) is substantially higher than that of the CYP2D62 allele (a decreased function allele), while the activity of the CYP2D6*41 allele is very low. uzh.chnih.gov These genetic differences lead to considerable inter-individual variability in the dextromethorphan to dextrorphan metabolic ratio. biorxiv.orgfrontiersin.org

The influence of these polymorphisms can be investigated using PBPK models that incorporate different CYP2D6 activity scores. biorxiv.orgnih.govfrontiersin.orgresearchgate.net These models can predict how different genotypes will affect the pharmacokinetics of dextromethorphan and the formation of dextrorphan, which is crucial for interpreting data from research models with varying genetic backgrounds. biorxiv.orgfrontiersin.orgresearchgate.net

Drug-Drug Interactions Affecting Dextrorphan Disposition in Experimental Settings (e.g., Quinidine (B1679956) as a CYP2D6 Inhibitor)

The disposition of dextrorphan is intrinsically linked to the metabolism of its parent compound, dextromethorphan. The primary metabolic pathway for the formation of dextrorphan from dextromethorphan is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.netresearchgate.net Consequently, the administration of substances that inhibit CYP2D6 can significantly alter the pharmacokinetics of dextromethorphan and substantially reduce the formation and systemic exposure of dextrorphan. nih.govresearchgate.net

Quinidine is a potent and selective inhibitor of the CYP2D6 enzyme and is frequently used in experimental settings to probe the effects of this metabolic pathway. nih.goveuropa.eueuropa.eu The co-administration of quinidine with dextromethorphan effectively blocks the primary metabolic route to dextrorphan. touro.edu This inhibition leads to a significant decrease in dextrorphan concentrations and a corresponding, substantial increase in the plasma concentrations and bioavailability of the parent drug, dextromethorphan. europa.eutouro.edudovepress.com In extensive metabolizers—individuals with normal CYP2D6 activity—pretreatment with quinidine has been shown to significantly suppress the formation of dextrorphan. nih.govresearchgate.net When CYP2D6 is blocked by quinidine, it is believed that the metabolic elimination of dextromethorphan shifts to a greater reliance on the CYP3A4-dependent N-demethylation pathway, which produces 3-methoxymorphinan. europa.eutouro.edu

In vitro studies using recombinant enzymes have quantified the inhibitory potency of quinidine. The mean inhibitory constant (Ki) value for quinidine on CYP2D6-catalyzed dextromethorphan O-demethylation was determined to be very low, indicating a high-affinity interaction. researchgate.net

| Inhibitor | Enzyme | Metabolic Reaction | Inhibitory Constant (Ki) |

|---|---|---|---|

| Quinidine | CYP2D6 | Dextromethorphan O-demethylation (to Dextrorphan) | 0.034 µM researchgate.net |

Preclinical and clinical research findings consistently demonstrate the profound impact of this drug-drug interaction. In one study, the inhibition of CYP2D6 by quinidine resulted in a dramatic shift in the relative plasma exposure of dextromethorphan versus dextrorphan. The area under the curve (AUC) ratio of dextromethorphan to dextrorphan (DEX:DOR) increased significantly, highlighting the suppressed formation of the metabolite. nih.gov This altered pharmacokinetic profile, where dextromethorphan becomes the predominant compound instead of dextrorphan, is the basis for the therapeutic use of a dextromethorphan/quinidine combination product. touro.edudovepress.com The presence of quinidine increases the elimination half-life of dextromethorphan from approximately 4 hours to around 13-16 hours in extensive metabolizers. nih.govresearchgate.nettouro.eduresearchgate.net

Another study quantified the inhibitory effect of quinidine in vivo, finding a significant decrease in the clearance of dextromethorphan when administered with the inhibitor. nih.gov The interaction with other CYP2D6 substrates has also been explored. For instance, in a drug-drug interaction study, the co-administration of a dextromethorphan/quinidine combination with desipramine, a tricyclic antidepressant metabolized by CYP2D6, led to an approximate 8-fold increase in the steady-state levels of desipramine. europa.eu

| Treatment Group | Mean Dextromethorphan:Dextrorphan (DEX:DOR) Plasma AUC Ratio |

|---|---|

| Dextromethorphan alone | 0.04 nih.gov |

| Dextromethorphan with Quinidine | 1.81 nih.gov |

These experimental findings underscore that the disposition of dextrorphan is highly sensitive to drug-drug interactions involving the CYP2D6 enzyme. The use of a potent inhibitor like quinidine fundamentally alters the metabolic fate of dextromethorphan, leading to a significant reduction in dextrorphan formation and a corresponding elevation in dextromethorphan exposure. nih.govscholaris.ca This interaction is a clear example of how the inhibition of a specific metabolic pathway can drastically change the pharmacokinetic profile of a drug and its metabolites. nih.gov

Receptor Pharmacology and Molecular Mechanisms of Action of Dextrorphan D Tartrate

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Dextrorphan (B195859) is a well-established noncompetitive antagonist of the NMDA receptor, a crucial component in excitatory synaptic transmission and plasticity. wikipedia.orgglpbio.com Its mechanism of action at this receptor is multifaceted, involving low-affinity, uncompetitive binding and interaction with a specific site within the receptor's ion channel.

Low-Affinity, Uncompetitive Binding Properties

Dextrorphan demonstrates low-affinity, uncompetitive antagonism at the NMDA receptor. drugbank.com This means it binds to a site on the NMDA receptor that is distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites and preferentially binds when the receptor is already activated by an agonist. touro.edu This type of antagonism is use-dependent, meaning the degree of channel block increases with greater receptor activation. Studies have shown that dextrorphan's blockade of the NMDA receptor channel is more effective at voltages near the resting potential of the neuronal membrane. touro.edu This voltage-dependent effect suggests that dextrorphan binds to a site located deep within the ion channel pore. touro.edu

Interaction with the Phencyclidine (PCP) Binding Site

The site of action for dextrorphan within the NMDA receptor complex is the phencyclidine (PCP) binding site, also known as the MK-801 site. wikipedia.org This site is located within the ion channel of the receptor. touro.edu Dextrorphan's affinity for this site is notably higher than that of its parent compound, dextromethorphan (B48470). nih.gov Research has demonstrated that dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan. accurateclinic.com The interaction with the PCP binding site is a key element of its dissociative effects at high doses. wikipedia.org

Blockade of Calcium Cation Channels

By binding to the PCP site within the NMDA receptor's ion channel, dextrorphan effectively blocks the influx of calcium cations (Ca2+). glpbio.comtouro.edu The overactivation of NMDA receptors and subsequent excessive calcium entry can lead to excitotoxicity, a process implicated in various neurological conditions. mdpi.com Dextrorphan's ability to inhibit the Ca2+ channel associated with the NMDA receptor contributes to its neuroprotective properties observed in experimental models. glpbio.comnih.gov

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Dextrorphan also interacts with several subtypes of nicotinic acetylcholine receptors (nAChRs), acting as a noncompetitive antagonist. nih.govnih.gov These receptors are ligand-gated ion channels that play a significant role in various physiological processes.

Noncompetitive Blockade of α3β4*, α4β2, and α7 Subtypes

Research has shown that dextrorphan noncompetitively blocks the function of α3β4, α4β2, and α7 nAChR subtypes. nih.govnih.gov This blockade is reversible and suggests that dextrorphan acts by blocking the receptor's ion channel rather than competing with acetylcholine for the binding site. researchgate.net While both dextrorphan and its parent compound, dextromethorphan, block these receptor subtypes, there are differences in their potencies. nih.gov Dextrorphan is a known noncompetitive antagonist of the α3β4 nicotinic receptor. wikipedia.org Studies have indicated that dextrorphan blocks α4β2 nicotinic receptors, although with lower potency compared to its action on α3β4 receptors. nih.gov The blockade of these various nAChR subtypes adds another layer to the complex pharmacology of dextrorphan.

| Receptor/Site | Interaction Type | Key Findings |

| NMDA Receptor | Noncompetitive Antagonist | Binds to the PCP site within the ion channel, leading to a blockade of calcium influx. glpbio.comtouro.eduwikipedia.org |

| Sigma-1 Receptor | Agonist | Binds with high affinity, contributing to its overall pharmacological effects. nih.gov |

| α3β4* nAChR | Noncompetitive Antagonist | Blocks receptor function, with dextromethorphan showing greater potency. nih.govnih.gov |

| α4β2 nAChR | Noncompetitive Antagonist | Blocks receptor function, though with lower potency compared to α3β4*. nih.govnih.gov |

| α7 nAChR | Noncompetitive Antagonist | Contributes to the overall nicotinic receptor blockade profile. nih.govnih.gov |

Functional Selectivity in In Vivo and In Vitro Assays

Functional selectivity refers to the phenomenon where a ligand, such as dextrorphan, can elicit different functional responses depending on the assay system used (e.g., in a living organism versus in isolated cells). Studies comparing dextrorphan to its parent compound, dextromethorphan, have highlighted this concept.

In vivo studies in mice, using thermal pain assays like the tail-flick and hot-plate tests, demonstrated an interesting functional selectivity for dextromethorphan over its metabolite, dextrorphan. nih.govresearchgate.net Dextromethorphan was found to be approximately ten times more potent than dextrorphan in blocking nicotine-induced antinociception. nih.govresearchgate.net

However, this in vivo potency does not directly correlate with results from in vitro assays. nih.govresearchgate.net In vitro experiments using oocytes expressing various neuronal nicotinic acetylcholine receptors (nAChR)—specifically α3β4, α4β2, and α7 subtypes—showed that both dextromethorphan and dextrorphan block the nicotine-induced activation of these receptors with only a small degree of selectivity. nih.govresearchgate.net The lack of strong correlation between the in vivo antagonistic potency in pain tests and the in vitro blockade potency at these nAChR subtypes suggests that the apparent in vivo selectivity involves other, more complex mechanisms beyond direct receptor blockade. nih.govresearchgate.net

Modulation of Monoamine Transporters

Dextrorphan modulates monoaminergic systems by inhibiting the reuptake of key neurotransmitters, although its potency varies between different transporters. wjgnet.comwikipedia.org

Inhibition of Norepinephrine (B1679862) Reuptake Transporters (NERTs)

In contrast to its weaker activity at SERT, dextrorphan retains significant activity as a norepinephrine reuptake inhibitor, similar to dextromethorphan. wikipedia.orgcambridge.org By blocking the norepinephrine transporter (NET), it increases the synaptic availability of norepinephrine. wikipedia.org This action is a key feature of its multimodal pharmacology. cambridge.org Some synthetic opioids, including dextromethorphan and by extension its metabolite dextrorphan, inhibit NET at concentrations that are potentially clinically relevant. nih.gov

Dextrorphan Activity at Monoamine Transporters

| Transporter | Compound | Binding Affinity (Ki, nM) | Species |

|---|---|---|---|

| SERT | Dextrorphan | 401–484 | Rat |

| NET | Dextrorphan | ≥340 | Rat |

This table presents the binding affinity (Ki) of dextrorphan for the serotonin (B10506) (SERT) and norepinephrine (NET) transporters as determined in rat studies. wikipedia.org

Other Receptor and Ion Channel Modulations

Beyond monoamine transporters, dextrorphan's mechanism of action includes the modulation of key ion channels and receptors involved in neuronal signaling.

Voltage-Gated Calcium Channel Antagonism

Dextrorphan acts as an antagonist of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net These channels are critical for regulating calcium influx into neurons, which triggers neurotransmitter release and other cellular functions. wikipedia.org Research has shown that dextrorphan can decrease the influx of Ca2+ through both N-type and L-type voltage-gated Ca2+ channels. nih.gov This inhibitory effect on calcium flux may contribute to its neuroprotective properties. nih.gov Studies using brain synaptosomes and cultured neural cells demonstrated that dextrorphan reduces K+ depolarization-evoked Ca2+ uptake. nih.gov

Inhibition of Voltage-Gated Calcium Channels

| Compound | Assay System | Channel Type | Half-Maximal Inhibition (IC50) |

|---|---|---|---|

| Dextrorphan | Brain Synaptosomes | N-type | 200 µM |

| Dextromethorphan | Brain Synaptosomes | N-type | 48 µM |

| Dextromethorphan | Cultured Cortical Neurons | L- and N-type | 52-71 µM |

This table shows the half-maximal inhibitory concentration (IC50) of dextrorphan and its parent compound, dextromethorphan, on different types of voltage-gated calcium channels. nih.govnih.gov

Ligand Activity at Alpha-2 Adrenergic Receptors

The alpha-2 (α2) adrenergic receptors are G protein-coupled receptors that, when activated, typically inhibit the release of norepinephrine, providing negative feedback on the synapse. wikipedia.org While the direct interaction of dextrorphan with α2-adrenergic receptors is not as extensively documented as its other activities, its parent compound, dextromethorphan, has been shown to be a ligand at these receptors. wikipedia.org One study found that dextromethorphan produced 60% inhibition of [3H]yohimbine binding at α2-adrenergic receptors at a concentration of 1000 nM. touro.edu This suggests that this receptor family may be a component of the broader pharmacological profile of morphinans like dextrorphan, although further specific research on dextrorphan's direct agonist or antagonist activity is needed. nih.gov

Ligand Activity at Serotonin 5-HT1B/1D Receptors

Dextrorphan has been shown to interact with the serotonin 5-HT1B/1D receptors. Research conducted on male rat cortex indicates that dextrorphan exhibits binding to these receptors. maps.org Specifically, at a concentration of 1 µM, dextrorphan demonstrated 54% binding at the 5-HT1B/1D receptors. wikipedia.orgmaps.org The functional consequence of this binding, whether it results in agonistic or antagonistic activity, has not been definitively established. maps.org This interaction is noteworthy as the 5-HT1B and 5-HT1D receptor subtypes are implicated in a variety of physiological and pathological processes.

The binding affinity of dextrorphan at these receptors is considered as part of its broader profile of conventional antidepressant properties, which also include interactions with serotonin and norepinephrine transporters. nih.gov However, the precise role and the clinical significance of its activity at 5-HT1B/1D receptors require further investigation.

| Compound | Receptor | Binding Affinity/Activity | Species |

| Dextrorphan | 5-HT1B/1D | 54% at 1 µM | Rat |

Ligand Activity at Histamine (B1213489) H1 and Muscarinic Acetylcholine Receptors

Dextrorphan also demonstrates notable interaction with histamine H1 and muscarinic acetylcholine receptors (mAChRs). In studies utilizing rat tissues, dextrorphan showed significant binding to both of these receptor types. At a concentration of 1 µM, dextrorphan exhibited 95% binding at histamine H1 receptors and 100% binding at muscarinic acetylcholine receptors. wikipedia.org

The high percentage of binding at these concentrations suggests a considerable interaction. For muscarinic receptors, it has been suggested that dextrorphan may act as an antagonist. nih.gov The interaction with histamine H1 receptors is also a key component of its pharmacological profile, although the functional outcome of this binding requires more detailed characterization.

| Compound | Receptor | Binding Affinity/Activity | Species |

| Dextrorphan | Histamine H1 | 95% at 1 µM | Rat |

| Dextrorphan | Muscarinic Acetylcholine Receptors (mAChRs) | 100% at 1 µM | Rat |

Neurobiological and Behavioral Effects of Dextrorphan D Tartrate in Preclinical Models

Neuroprotective Effects in Models of Central Nervous System Injury

Focal and Global Ischemia Models

Preclinical studies have shown that Dextrorphan (B195859) D-tartrate exhibits neuroprotective effects in experimental models of both focal and global cerebral ischemia. researchgate.netnih.gov In models of transient focal ischemia in rats, administration of dextromethorphan (B48470), which is metabolized to dextrorphan, resulted in a significant reduction in infarct volume. nih.gov For instance, one study reported a 61% decrease in total infarct volume in rats treated with dextromethorphan following a two-hour middle cerebral artery occlusion (MCAO). nih.gov However, this protective effect was not observed in models of permanent focal ischemia, suggesting that the therapeutic window for dextrorphan's efficacy may be dependent on the severity and duration of the ischemic insult. nih.gov

In models of global cerebral ischemia, induced by four-vessel occlusion in rats, dextromethorphan treatment has been shown to attenuate neuronal damage in vulnerable brain regions such as the CA1 sector of the hippocampus and the dorsolateral striatum. nih.gov This histological protection was accompanied by improvements in behavioral outcomes, including reduced locomotor hyperactivity and attenuated deficits in spatial learning and memory as assessed by the Morris water maze. nih.gov The neuroprotective actions in these ischemia models are largely attributed to the compound's ability to block NMDA receptors, thereby preventing the excessive influx of calcium ions that triggers a cascade of neurotoxic events. researchgate.netnih.gov

Seizure Paradigms and Anticonvulsant Activity

Dextrorphan has demonstrated significant anticonvulsant activity in various preclinical seizure models. nih.govcaymanchem.comcaymanchem.com In the maximal electroshock seizure (MES) test in rats, subcutaneous administration of dextrorphan produced a dose-dependent blockade of tonic hindlimb extension, a key characteristic of generalized tonic-clonic seizures. nih.gov Notably, dextrorphan was found to be approximately 2.5 times more potent than the conventional anticonvulsant drug phenytoin (B1677684) in this model. nih.gov

Further studies have explored its effects in chemically-induced seizure models. nih.gov While dextromethorphan appeared more efficacious than dextrorphan in attenuating seizures induced by kainic acid, both compounds showed activity. nih.gov The anticonvulsant effects of dextrorphan are believed to be mediated through its interaction with the phencyclidine (PCP) binding site on the NMDA receptor complex, which is distinct from the mechanism of some other anticonvulsants. nih.gov This is supported by the finding that the anticonvulsant effect of dextrorphan was not antagonized by naloxone, an opioid receptor antagonist. nih.gov

| Seizure Model | Animal Model | Key Findings | Reference |

| Maximal Electroshock (MES) | Rats | Dose-dependent blockade of tonic hindlimb extension; 2.5 times more potent than phenytoin. | nih.gov |

| Kainic Acid-Induced Seizures | Rats | Dextromethorphan was more efficacious, but dextrorphan also showed anticonvulsant effects. | nih.gov |

| BAY k-8644-Induced Seizures | Mice | Dextromethorphan was more potent than dextrorphan in attenuating seizures. | nih.gov |

Traumatic Brain Injury Models

The neuroprotective potential of dextrorphan extends to models of traumatic brain injury (TBI). researchgate.net Dextromethorphan has been shown to reduce neuronal damage and improve neurological function in various animal models of TBI. researchgate.net The underlying protective mechanism in TBI is thought to be similar to that in ischemia, involving the attenuation of glutamate-mediated excitotoxicity. researchgate.net By blocking NMDA receptors, dextrorphan can prevent the secondary neuronal injury cascade that is initiated by the massive release of glutamate (B1630785) following the primary mechanical injury.

Protection of Dopaminergic Neurons in Parkinsonian Models

Emerging evidence suggests that Dextrorphan D-tartrate may have a protective role for dopaminergic neurons, which are progressively lost in Parkinson's disease (PD). nih.govresearchgate.net In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, administration of dextromethorphan significantly attenuated the loss of dopaminergic neurons in the substantia nigra. nih.gov The neuroprotective effect in this model appears to be linked to the inhibition of neuroinflammation. nih.gov

Specifically, dextromethorphan has been shown to inhibit the activation of microglia, the resident immune cells of the brain. nih.gov By suppressing microglial activation, it reduces the production of pro-inflammatory and neurotoxic factors such as superoxide (B77818) free radicals and reactive oxygen species (ROS). nih.govresearchgate.net Studies have indicated that the neuroprotective effect of dextromethorphan in the MPTP model is dependent on the presence of NADPH oxidase, a key enzyme involved in the production of ROS by microglia. nih.govresearchgate.net This suggests that the protection of dopaminergic neurons is mediated, at least in part, by mitigating inflammation-driven oxidative stress. nih.gov

Mechanisms of Neuroprotection

Inhibition of Glutamate-Induced Neurotoxicity

The principal mechanism underlying the neuroprotective effects of this compound across these various CNS injury models is its ability to inhibit glutamate-induced neurotoxicity. researchgate.netnih.gov Glutamate is the primary excitatory neurotransmitter in the CNS, and its over-activation of receptors, particularly the NMDA receptor, can lead to excessive calcium influx into neurons. mdpi.comfrontiersin.org This phenomenon, known as excitotoxicity, triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, the generation of reactive oxygen species, and ultimately, neuronal cell death. mdpi.com

Anti-inflammatory Effects in Neurological Contexts

Dextrorphan, the primary active metabolite of dextromethorphan, exhibits significant anti-inflammatory properties within the central nervous system. These effects are crucial in mitigating neuronal damage associated with various neurological conditions. The compound's ability to modulate inflammatory pathways, particularly those involving microglial activation and the production of pro-inflammatory cytokines, has been a key area of research. nih.govresearchgate.netnih.gov

Microglia are the resident immune cells of the brain and play a critical role in its inflammatory response. mdpi.com In pathological states, such as neurodegenerative diseases and brain injury, microglia can become overactivated, leading to the release of neurotoxic substances. nih.govmdpi.com Preclinical studies have demonstrated that dextrorphan can inhibit this activation. For instance, in models of inflammation-mediated neurodegeneration, dextrorphan has been shown to reduce the activation of microglia. nih.govresearchgate.net This inhibition helps to protect neurons from the damaging effects of an excessive inflammatory response. nih.gov Specifically, dextrorphan has been found to suppress the morphological changes associated with microglial activation and to reduce the production of neurotoxic factors. nih.govresearchgate.net This neuroprotective effect is attributed to its ability to interfere with the signaling pathways that trigger and sustain microglial activation. nih.gov

A key aspect of dextrorphan's anti-inflammatory action is its ability to modulate the production of pro-inflammatory cytokines. researchgate.netnih.gov These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are central to the inflammatory cascade in the brain. nih.govnih.gov Elevated levels of these cytokines are associated with neuronal damage in various neurological disorders. nih.govnih.gov

Research has shown that dextrorphan can significantly decrease the expression and release of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli. researchgate.netnih.govnih.gov For example, in a model of traumatic brain injury, treatment with dextromethorphan, which is metabolized to dextrorphan, led to a notable reduction in the protein expression of these cytokines in the cortex. nih.gov Similarly, in models of neuroinflammation, dextrorphan has been shown to inhibit the production of TNF-α by activated microglia. nih.govresearchgate.net This modulation of pro-inflammatory cytokines is a critical mechanism through which dextrorphan exerts its neuroprotective effects. nih.gov

| Cytokine | Effect of Dextrorphan | Experimental Model |

| TNF-α | Decreased expression and release | Traumatic Brain Injury, Neuroinflammation models researchgate.netnih.gov |

| IL-1β | Decreased protein expression | Traumatic Brain Injury nih.gov |

| IL-6 | Decreased protein expression | Traumatic Brain Injury nih.gov |

Mitigation of Oxidative Damage and Calcium Imbalances

Dextrorphan has demonstrated a capacity to protect neurons by mitigating oxidative stress and correcting calcium dysregulation, which are common pathological features in many neurological conditions. nih.govnih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify these harmful molecules, leading to cellular damage. mdpi.com Concurrently, excessive intracellular calcium can trigger a cascade of neurotoxic events, including the activation of degradative enzymes and mitochondrial dysfunction. nih.govneurology.org

As a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan plays a crucial role in preventing excitotoxicity, a process involving excessive neuronal stimulation and calcium influx through NMDA receptors. nih.govglpbio.com By blocking these receptors, dextrorphan limits the entry of calcium into neurons, thereby preventing the subsequent activation of calcium-dependent damaging pathways. nih.govnih.govglpbio.com Studies have shown that dextrorphan can protect neurons from degeneration and preserve the activity of key calcium-dependent protein kinases following ischemic events. nih.gov Furthermore, dextrorphan has been observed to inhibit voltage-operated calcium channels, further contributing to the maintenance of calcium homeostasis. nih.gov This action, combined with its ability to reduce oxidative stress, underscores its neuroprotective potential. nih.gov

Assessment of Memory and Learning in Animal Models

The effects of dextrorphan on cognitive functions, particularly memory and learning, have been investigated in various preclinical animal models. These studies are crucial for understanding the compound's potential therapeutic applications in conditions characterized by cognitive impairment.

Reference memory, which involves the long-term retention of rules and procedures, has been assessed using tasks such as the three-panel runway task in rats. nih.govnih.gov In this task, rats are required to learn and remember the correct sequence of panels to push to receive a reward. nih.gov Studies investigating the effects of dextromethorphan, which is converted to dextrorphan in the body, have shown that it can impact performance in this task. nih.gov Specifically, research has indicated that dextromethorphan administration can lead to a significant decrease in the number of errors and the time taken to complete the task, suggesting an improvement in reference memory. nih.gov This enhancement of performance is thought to be related to the compound's action as an NMDA receptor antagonist. nih.gov

| Task | Animal Model | Key Findings | Implication |

| Three-Panel Runway Task | Rats | Decreased number of errors and latency to complete the task. | Potential improvement of reference memory. nih.gov |

Scopolamine (B1681570) is a pharmacological agent that induces temporary cognitive deficits, including memory impairment, by blocking muscarinic acetylcholine (B1216132) receptors. nih.gov It is often used in preclinical research to model the cognitive symptoms associated with certain neurological and psychiatric disorders. Studies have shown that dextromethorphan can effectively reverse the cognitive deficits induced by scopolamine. nih.gov In the three-panel runway task, for instance, while scopolamine impairs performance, subsequent administration of dextromethorphan has been shown to counteract this impairment, restoring the animals' ability to perform the task correctly. nih.gov This finding suggests that dextrorphan may have a therapeutic potential in ameliorating cognitive dysfunction that involves cholinergic system deficits. nih.gov The mechanism underlying this reversal is likely linked to the modulation of NMDA receptor activity, which plays a critical role in learning and memory processes. nih.gov

Analgesic Effects in Rodent Models

Dextrorphan has demonstrated analgesic properties in rodent models. caymanchem.comcaymanchem.com Studies have shown that it possesses local anesthetic effects when administered subcutaneously in rats. nih.gov In one study, dextrorphan was found to be more potent as a local anesthetic than lidocaine (B1675312). nih.gov The combination of dextrorphan with lidocaine resulted in an additive analgesic effect. nih.gov

Further research has explored its role in modulating the antinociceptive effects of other substances. For instance, dextrorphan has been found to block nicotine-induced antinociception in both the tail-flick and hot-plate tests in mice. researchgate.net This effect highlights the compound's interaction with nicotinic pathways, although the in vivo antagonistic potency did not directly correlate with its in vitro effects on nicotinic acetylcholine receptor subtypes. researchgate.net

Table 1: Analgesic Effects of Dextrorphan in Rodent Models

| Model | Effect | Finding | Reference |

|---|---|---|---|

| Infiltrative Cutaneous Analgesia in Rats | Local Anesthetic | More potent than lidocaine. | nih.gov |

| Tail-Flick and Hot-Plate Tests in Mice | Blockade of Nicotine-Induced Antinociception | Dextromethorphan was found to be more potent than dextrorphan in blocking nicotine's pain-relieving effects. | researchgate.net |

Behavioral Pharmacology in Animal Models

The behavioral effects of dextrorphan have been extensively characterized in various animal models, revealing a pharmacological profile distinct from its parent compound, dextromethorphan.

Drug discrimination paradigms are utilized to assess the subjective effects of a compound by training animals to distinguish between the effects of a specific drug and a placebo. In studies investigating the discriminative stimulus effects of nicotine (B1678760) in rats, dextrorphan did not substitute for nicotine, indicating that it does not produce nicotine-like subjective effects. nih.govnih.gov This was observed regardless of the route of administration (intraperitoneal or subcutaneous). nih.govnih.gov Furthermore, dextrorphan did not antagonize the discriminative stimulus effects of nicotine. nih.govnih.gov These findings suggest that the abuse-related behavioral effects of dextrorphan are likely not mediated by cholinergic mechanisms associated with nicotine. nih.gov

Table 2: Dextrorphan in Nicotine Discrimination Studies in Rats

| Administration Route | Substitution for Nicotine | Antagonism of Nicotine | Effect on Response Rates | Reference |

|---|---|---|---|---|

| Intraperitoneal (i.p.) | No | No | Not significantly affected | nih.gov |

| Subcutaneous (s.c.) | No | No | Significant dose-dependent decreases | nih.gov |

A significant body of research has focused on the phencyclidine (PCP)-like behavioral effects of dextrorphan, owing to their shared mechanism of action as NMDA receptor antagonists. In rats, dextrorphan has been shown to induce a behavioral syndrome that is qualitatively similar to that produced by PCP. nih.govnih.gov This includes dose-dependent increases in locomotor activity, stereotyped behaviors (such as swaying and turning), and ataxia. nih.govnih.gov In contrast, its parent compound, dextromethorphan, tends to produce a decrease in locomotion and only moderate hyperactivity at higher doses. nih.govnih.gov

Drug discrimination studies have further solidified the PCP-like profile of dextrorphan. In rats and rhesus monkeys trained to discriminate PCP from saline, dextrorphan fully and dose-dependently substituted for PCP. caymanchem.comnih.gov This indicates that dextrorphan produces subjective effects that are similar to those of PCP. The potency of dextrorphan in inducing these stereotyped behaviors has been shown to correlate with its binding affinity for NMDA receptors. nih.gov These findings suggest that the abuse potential of high doses of dextromethorphan may be related to its metabolic conversion to dextrorphan and the subsequent PCP-like effects. nih.govnih.gov

Table 3: Phencyclidine-like Behavioral Effects of Dextrorphan

| Animal Model | Behavioral Effect | Finding | Reference |

|---|---|---|---|

| Rats | Locomotor Activity | Dose-dependent increase. | nih.govnih.gov |

| Rats | Stereotyped Behavior | Induction of swaying and turning. | nih.govnih.gov |

| Rats | Ataxia | Moderate ataxia observed. | nih.govnih.gov |

| Rats | PCP Discrimination | Dose-dependent substitution for PCP. | nih.gov |

| Rhesus Monkeys | PCP Discrimination | Full substitution for PCP. | nih.gov |

Analytical and Bioanalytical Method Development for Dextrorphan D Tartrate

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Dextrorphan (B195859). These methods separate Dextrorphan from its parent compound, Dextromethorphan (B48470), and other potential interferences in complex matrices like urine and plasma.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), especially in its reversed-phase (RP-HPLC) configuration, is a widely employed technique for the determination of Dextrorphan. ajol.inforesearchgate.net These methods are valued for their reliability and cost-effectiveness.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. ajol.info For instance, one validated method for the simultaneous determination of Dextromethorphan and Dextrorphan in human urine utilized a reversed-phase C18 column. ajol.info The mobile phase consisted of a mixture of methanol, acetonitrile (B52724), and 0.5% w/v ammonium (B1175870) acetate (B1210297), with the pH adjusted to 2.8 using orthophosphoric acid. ajol.info Another RP-HPLC method for analyzing Dextromethorphan and Levocetirizine in a syrup formulation used a C18 column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 2.5), acetonitrile, and tetrahydrofuran. nih.gov

Detection in these HPLC systems is often accomplished using a UV-spectrophotometric detector. ajol.info These HPLC-UV methods have been successfully validated and applied to studies assessing CYP2D6 enzyme activity by measuring the metabolic ratio of Dextromethorphan to Dextrorphan in urine. ajol.info The validation of these methods demonstrates good precision, with coefficients of variation typically below 10%, and high accuracy. ajol.info

A sensitive HPLC method with fluorometric detection has also been developed for the analysis of Dextromethorphan and Dextrorphan in urine, as well as for metoprolol (B1676517) and its metabolite in plasma. doi.org This method employed solid-phase extraction for sample clean-up and a C-4 analytical column for separation. doi.org

Table 1: Examples of HPLC and RP-HPLC Methods for Dextrorphan Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC-UV | Reversed-phase (C-18) ultra sphere silica (B1680970) (5µm, 250 x 4.6 mm) | Methanol: Acetonitrile: 0.5% w/v Ammonium Acetate (10:10:80), pH 2.8 | UV-Spectrophotometry | Determination in human urine for CYP2D6 activity assessment | ajol.info |

| RP-HPLC | Phenomenex C18 (250×4.0 mm) | Potassium dihydrogen phosphate buffer (pH 2.5): Acetonitrile: Tetrahydrofuran (70:25:5, v/v/v) | UV (232 nm) | Simultaneous determination with Levocetirizine in syrup | nih.gov |

| HPLC | C-4 analytical column | Not specified | Fluorometric | Analysis in urine | doi.org |

| RP-HPLC-UV | Not specified | Not specified | UV | Determination in syrup | scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex biological matrices at low concentrations, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govthe-ltg.org This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers even faster and more efficient separations. academicjournals.orgchapman.edu

Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of Dextrorphan and Dextromethorphan in human plasma, oral fluid, and urine. nih.govnih.govthe-ltg.orgoup.comoup.com These methods often involve a simple liquid-liquid extraction or protein precipitation step for sample preparation. nih.govnih.gov For instance, a sensitive HPLC-MS/MS method for plasma analysis used liquid-liquid extraction with ethyl acetate and separation on a Kromasil 60-5CN column. nih.gov Quantification is performed on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govthe-ltg.org

UPLC-MS/MS methods further improve upon these assays by reducing run times and increasing sensitivity. academicjournals.orgchapman.edu A UPLC-MS/MS assay developed for studying Dextromethorphan-O-demethylation kinetics in rat brain microsomes demonstrated high sensitivity, with a lower limit of quantitation of 0.25 nM. chapman.edu This method utilized a C18 column with gradient elution and detection via a triple-quadrupole mass spectrometer. chapman.edu The combination of SOLA™ solid-phase extraction with LC-MS/MS analysis on an Accucore™ C18 column has also been shown to be a fast and reproducible method for analyzing Dextrorphan in rat plasma, achieving a limit of quantification of 0.1 ng/mL. thermofisher.com

Table 2: Examples of LC-MS/MS and UPLC-MS/MS Methods for Dextrorphan Analysis

| Analytical Technique | Sample Matrix | Sample Preparation | Column | Key Features | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Kromasil 60-5CN | Simultaneous determination of Dextrorphan, Dextromethorphan, and Chlorphenamine | nih.gov |

| LC-MS/MS | Human Oral Fluid | Protein Precipitation | Phenyl column | Simple method for clinical or toxicological purposes | nih.gov |

| UHPLC-ESI-MS | Human Plasma | Liquid-Liquid Extraction | Eclipse-XDB® C-8 | Highly sensitive, uses only 50 µL of plasma | academicjournals.org |

| LC-MS/MS | Human Urine | Liquid-Liquid Extraction | Silica column | Novel isocratic method with a short run time (<4 minutes) | the-ltg.org |

| UPLC-MS/MS | Rat Brain Microsomes | Protein Precipitation | UPLC C18 | Reduced incubation volume and high sensitivity for kinetic studies | chapman.edu |

| LC-MS/MS | Rat Plasma | Solid Phase Extraction (SOLA CX) | Accucore C18 | Fast and reproducible with a 2-minute cycle time | thermofisher.com |

Spectrophotometric Methods (e.g., UV Spectrometry)

Spectrophotometric methods, particularly UV spectrometry, are commonly used as detection techniques in conjunction with HPLC systems (HPLC-UV). ajol.inforesearchgate.net The UV detector measures the absorbance of the eluate from the HPLC column at a specific wavelength. sielc.com For Dextrorphan and its parent compound, detection wavelengths are typically set in the UV range. For example, a detection wavelength of 232 nm was used in an RP-HPLC method for a cough syrup formulation. nih.gov Another HPLC-UV method for determining Dextromethorphan in syrup was validated with detection at 280 nm. core.ac.uk

While direct UV spectrophotometry without chromatographic separation is generally not suitable for the quantitative analysis of Dextrorphan in complex biological samples due to a lack of specificity, it is an integral and cost-effective detection method when coupled with HPLC. researchgate.net

More advanced spectrophotometric techniques, such as colorimetric methods, have also been explored. A colorimetric assay based on gold nanoparticles (AuNPs) was developed for the trace determination of Dextromethorphan, demonstrating the potential of nanoparticle-based sensing platforms. ijcce.ac.ir

Method Validation Parameters and Compliance with Research Guidelines

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. This process involves evaluating several key parameters in accordance with established research guidelines, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govchapman.edu

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. core.ac.uk This is established by analyzing a series of standards of known concentrations and constructing a calibration curve. scispace.com The correlation coefficient (r) or coefficient of determination (R²) is calculated, with values close to 1.0 indicating a strong linear relationship. ajol.info

For Dextrorphan, various analytical methods have demonstrated excellent linearity over different concentration ranges depending on the technique and the matrix.

Table 3: Reported Linearity and Calibration Ranges for Dextrorphan Analysis

| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (r or R²) | Reference |

|---|---|---|---|---|

| Capillary GC | Human Urine | 0.39–77.8 µmol/L | Not specified | nih.gov |

| RP-HPLC-UV | Human Urine | 0.2 to 5.0 µg/mL | >0.99 | ajol.info |

| HPLC-MS/MS | Human Plasma | 0.02–5 ng/mL | Not specified | nih.gov |

| LC-MS/MS | Human Oral Fluid | 1–100 ng/mL | Not specified | nih.gov |

| LC/MS/MS | Human Urine | 0 to 4950 ng/mL | r = 0.9984 | the-ltg.org |

| LC-MS/MS | Rat Plasma | 0.1 to 100 ng/mL | r² = 0.999 | thermofisher.com |

| HPLC-Fluorometric | Human Plasma | 1–200 nM | >0.99 | researchgate.net |

| HPLC | Human Urine | 1-10 µg/mL | Not specified | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scispace.comijcce.ac.ir These parameters are crucial for determining the sensitivity of a method, particularly for bioanalytical applications where analyte concentrations can be very low. core.ac.uk

The LOD and LOQ are typically determined based on the signal-to-noise ratio, where the LOD is often defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1. scispace.comcore.ac.uk The reported LOD and LOQ values for Dextrorphan vary significantly with the analytical technique employed, with LC-MS/MS methods generally offering the lowest limits.

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ) for Dextrorphan Analysis

| Analytical Technique | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Capillary GC | Human Urine | 0.16 µmol/L | 0.39 µmol/L | nih.gov |

| RP-HPLC-UV | Human Urine | 50 ng/mL | Not specified | ajol.info |

| HPLC-MS/MS | Human Plasma | Not specified | 0.02 ng/mL | nih.gov |

| UPLC-MS/MS | Rat Brain Microsomes | Not specified | 0.25 nM (0.125 fmol on column) | chapman.edu |

| LC-MS/MS | Rat Plasma | Not specified | 0.1 ng/mL | thermofisher.com |

| HPLC | Human Urine | 0.24 µg/mL | 1.0 µg/mL | researchgate.net |

| LC-MS-MS | Oral Fluid | Not specified | 5.0 ng/mL | nih.gov |

| Colorimetric | Urine | 17.00 µg/L | 28.82 µg/L | ijcce.ac.ir |

Precision, Accuracy, and Reproducibility

The validation of analytical methods for dextrorphan D-tartrate quantification ensures reliable and consistent results. Precision, a measure of the repeatability of the method, and accuracy, the closeness of the measured value to the true value, are critical parameters.

Several studies have established the precision and accuracy of various analytical techniques for dextrorphan. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of dextromethorphan and dextrorphan in rat plasma demonstrated excellent precision, with coefficients of variation (CV) for quality control samples at 0.25, 3, and 25 ng/mL being ≤ 8%. thermofisher.com The accuracy of the back-calculated values for standards across a linear range of 0.1 to 100 ng/mL was ≤14%. thermofisher.com Another high-performance liquid chromatography (HPLC) method with fluorometric detection reported precision and accuracy greater than 90% for dextrorphan in plasma. nih.gov

In human plasma, a developed LC-MS bioanalytical method for dextrorphan showed intra- and inter-day precision of less than 4.0% and 7.0%, respectively. academicjournals.org The accuracy of this method ranged from 94.3% to 111.4%. academicjournals.org Similarly, a gas chromatography-mass spectrometry (GC-MS) method for dextromethorphan and its metabolite dextrorphan in urine and oral fluid reported intraday precision of less than 8% for urine and less than 5% for oral fluid, with interday precision being less than 10% for both matrices. oup.comoup.com The confirmatory GC-MS procedure demonstrated even higher precision, with both inter- and intraday precision being less than 5%. oup.comoup.com

A separate HPLC method for dextrorphan in urine reported inter and intra-day coefficients of variation below 10%. researchgate.net Furthermore, a method involving pipette tip solid-phase extraction and GC-MS showed intraday and interday coefficients of variation for dextromethorphan (the parent compound of dextrorphan) of less than 10.5% and 14.7%, respectively, with accuracy ranging from 91.9% to 107%. nih.govresearchgate.net

These findings highlight the development of robust and reproducible analytical methods for the accurate quantification of dextrorphan in various biological samples.

Table 1: Precision and Accuracy of Analytical Methods for Dextrorphan

| Analytical Method | Matrix | Precision (CV%) | Accuracy (%) | Reference |

| LC-MS/MS | Rat Plasma | ≤ 8% | ≤ 14% | thermofisher.com |

| HPLC-Fluorometric | Plasma | > 90% | > 90% | nih.gov |

| LC-MS | Human Plasma | Intra-day: < 4.0%, Inter-day: < 7.0% | 94.3% - 111.4% | academicjournals.org |

| GC-MS | Urine | Intra-day: < 8%, Inter-day: < 10% | - | oup.comoup.com |

| GC-MS (Confirmatory) | Urine & Oral Fluid | Intra-day & Inter-day: < 5% | - | oup.comoup.com |

| HPLC | Urine | Intra-day & Inter-day: < 10% | - | researchgate.net |

| Pipette Tip SPE-GC-MS* | Human Plasma | Intra-day: < 10.5%, Inter-day: < 14.7% | 91.9% - 107% | nih.govresearchgate.net |

*Data for dextromethorphan, the parent compound.

Recovery Studies in Complex Matrices

The efficiency of extracting dextrorphan from complex biological matrices is a critical factor in ensuring accurate quantification. Recovery studies are performed to determine the percentage of the analyte that is successfully extracted from the sample.

Various extraction techniques have been evaluated for dextrorphan recovery. A study using solid-phase extraction (SPE) with SOLA™ CX cartridges for rat plasma demonstrated a high and consistent recovery of dextrorphan at 101.6%. thermofisher.com Another method employing a simple liquid-liquid extraction with an n-heptane/ethyl acetate mixture for human plasma achieved recoveries of 70-90%. researchgate.net

For the analysis of dextromethorphan and dextrorphan in rat plasma, a liquid-liquid extraction procedure resulted in mean recoveries of 81.3%, 84.0%, and 85.8% for dextrorphan at concentrations of 2, 20, and 200 ng/mL, respectively. ingentaconnect.com In another study using pipette tip solid-phase extraction from human plasma, the recovery of dextromethorphan, the parent compound of dextrorphan, was greater than 87.4%. nih.govresearchgate.net

An HPLC method for dextrorphan in human urine reported recoveries greater than 85%. researchgate.net Similarly, a study involving the determination of dextromethorphan and dextrorphan in human urine found that recoveries for all analytes exceeded 77%. researchgate.net These results indicate that effective extraction methods have been developed to isolate dextrorphan from complex biological matrices with high efficiency.

Table 2: Recovery of Dextrorphan from Biological Matrices

| Extraction Method | Matrix | Recovery (%) | Reference |

| Solid-Phase Extraction (SOLA™ CX) | Rat Plasma | 101.6% | thermofisher.com |

| Liquid-Liquid Extraction (n-heptane/ethyl acetate) | Human Plasma | 70-90% | researchgate.net |

| Liquid-Liquid Extraction | Rat Plasma | 81.3% - 85.8% | ingentaconnect.com |

| Pipette Tip Solid-Phase Extraction* | Human Plasma | > 87.4% | nih.govresearchgate.net |

| Liquid-Liquid Extraction | Human Urine | > 85% | researchgate.net |

| Not specified | Human Urine | > 77% | researchgate.net |

*Data for dextromethorphan, the parent compound.